

Rovibrational Analysis of Chlorofluoromethane (CH2CIF) Using FTIR Spectroscopy: A Technical Guide

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Compound of Interest		
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This technical guide provides an in-depth exploration of the rovibrational analysis of **chlorofluoromethane** (CH2CIF), a molecule of interest in atmospheric chemistry, using high-resolution Fourier Transform Infrared (FTIR) spectroscopy. The document details the experimental protocols, data analysis techniques, and key spectroscopic findings, offering a comprehensive resource for researchers in the field.

Introduction

Chlorofluoromethane (CH2CIF), also known as HCFC-31, is a hydrochlorofluorocarbon with applications and environmental implications that necessitate a thorough understanding of its molecular dynamics. High-resolution FTIR spectroscopy is a powerful technique for probing the vibrational and rotational energy levels of molecules like CH2CIF. This analysis provides precise data on molecular structure, bond strengths, and intramolecular interactions, which are crucial for atmospheric modeling and monitoring.

Chlorofluoromethane is an asymmetric top molecule belonging to the C_s point group.[1] It possesses nine fundamental vibrational modes, six of A' symmetry and three of A" symmetry.[2] The A' modes give rise to a/b hybrid bands, while the A" modes produce c-type bands in the infrared spectrum.[1][2]



Experimental Protocols

The high-resolution rovibrational analysis of CH2CIF involves a meticulous experimental setup to capture the fine details of its infrared spectrum.

Sample Preparation

The analysis can be performed on both natural isotopic abundance CH2CIF and isotopically enriched samples (e.g., CH237CIF) to aid in the assignment of spectral lines.[3][4]

- Purity: Commercially available CH2CIF (typically 98% purity) can be used.[4] For specific studies, isotopically enriched samples may be synthesized in the laboratory.[4]
- Gas Cell: A single-pass or multi-pass absorption cell is employed to contain the gaseous sample.[1] The path length of the cell is chosen based on the intensity of the absorption bands being studied, with lengths ranging from centimeters to several meters.[1][5]
- Pressure and Temperature: Spectra are typically recorded at room temperature and low pressures (e.g., 65-80 Pa) to minimize pressure broadening of the rotational lines and achieve high resolution.[1]

FTIR Spectroscopy

High-resolution FTIR spectrometers are essential for resolving the rotational fine structure of the vibrational bands.

- Instrumentation: A high-resolution FTIR spectrometer, such as a Bruker IFS 125HR or a Bomem DA3.002, is commonly used.[4]
- Components: The spectrometer is typically equipped with a globar source, a KBr or Ge/KBr beamsplitter, and a sensitive detector like a liquid nitrogen-cooled mercury-cadmium-telluride (MCT) detector.[4]
- Resolution: The spectra are recorded at a high resolution, typically 0.004 cm-1 or better, to resolve the individual rovibrational transitions.[3][4]
- Data Acquisition: A large number of scans (e.g., 170-290) are co-added to achieve a high signal-to-noise ratio.[1]



 Calibration: The spectra are calibrated using well-known absorption lines of reference gases like CO2 or H2O, with wavenumbers taken from databases such as HITRAN.[1] The accuracy of unblended lines is typically on the order of 0.0004 cm-1.[1]



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Caption: Experimental workflow for the FTIR rovibrational analysis of CH2CIF.

Rovibrational Analysis

The analysis of the high-resolution FTIR spectrum of CH2CIF involves the assignment of thousands of individual rovibrational transitions to specific quantum number changes.

Theoretical Model

The rovibrational energy levels of an asymmetric top molecule like CH2CIF are typically modeled using Watson's A-reduction Hamiltonian in the Ir representation.[3][6] This Hamiltonian includes terms for the rotational constants (A, B, C) and centrifugal distortion constants.

Spectral Assignment and Fitting

The assignment process is often complex due to the density of lines and the presence of isotopic species. The analysis is aided by:

- Ground State Combination Differences: Using known ground state rotational constants to confirm assignments.
- Loomis-Wood Plots: A graphical method to visualize and assign rotational branches.

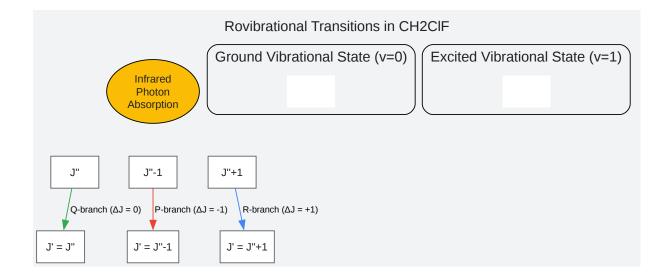


 Computational Simulations: Theoretical predictions of the spectrum can guide the initial assignments.

Once a significant number of transitions are assigned, they are fitted using a least-squares method to determine the spectroscopic parameters for both the ground and vibrationally excited states.[3]

Resonances

Due to the proximity of vibrational energy levels, resonances such as Fermi and Coriolis interactions can occur, leading to perturbations in the spectrum.[3][7] For instance, the v5 and 2v6 bands of CH2CIF are known to be perturbed by Fermi and Coriolis resonances.[3] These interactions must be included in the theoretical model to accurately fit the experimental data.[3]



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Caption: Rovibrational transitions giving rise to P, Q, and R branches in an IR spectrum.

Quantitative Data



The rovibrational analysis of CH2CIF yields precise spectroscopic constants. The following tables summarize some of the key parameters determined for the ν 5 and 2ν 6 bands of the two main chlorine isotopologues.

Table 1: Spectroscopic Parameters for the v5/2v6 Dyad of CH235CIF

Parameter	v5 = 1	v6 = 2
Band Origin (cm-1)	737.5	763.5 (estimated)
A (cm-1)	Value	Value
B (cm-1)	Value	Value
C (cm-1)	Value	Value
Other constants		

Table 2: Spectroscopic Parameters for the v5/2v6 Dyad of CH237CIF

Parameter	v5 = 1	v6 = 2
Band Origin (cm-1)	Value	Value
A (cm-1)	Value	Value
B (cm-1)	Value	Value
C (cm-1)	Value	Value
Other constants		

(Note: Specific numerical values for rotational and centrifugal distortion constants are extensive and can be found in the cited literature. The band origins are provided as examples.)[1][3]

Table 3: Fundamental Vibrational Frequencies of CH2CIF



Mode	Symmetry	Frequency (cm-1)
ν1	A'	~3020
ν2	A'	~1440
ν3	A'	~1065
ν4	A'	~1100
ν5	A'	~737
ν6	A'	~380
ν7	Α"	~3030
ν8	Α"	~1230
ν9	Α"	~930

(Note: These are approximate frequencies. Precise values are determined from high-resolution studies.)[1][2]

Conclusion

The rovibrational analysis of **chlorofluoromethane** using high-resolution FTIR spectroscopy provides a wealth of information about its molecular properties. The detailed experimental protocols and analytical methods described in this guide are essential for obtaining high-quality data. The resulting spectroscopic parameters are invaluable for a variety of applications, from fundamental molecular physics to atmospheric science. The study of CH2CIF and similar molecules continues to be an active area of research, with ongoing efforts to refine our understanding of their complex rovibrational spectra.

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